5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-5-4-6-12(7-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMDLPWPGHAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C(N=CN=C32)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321769 | |
| Record name | 5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852940-52-4 | |
| Record name | 5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,6-Dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H16N4
- Molecular Weight : 252.31 g/mol
- CAS Number : 852940-52-4
- Solubility : Soluble in aqueous solutions (32.7 µg/mL at pH 7.4) .
The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives, which have been associated with various biological activities. The mechanism of action primarily involves inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival.
Key Targets:
- Dihydrofolate Reductase (DHFR) : Compounds in this class have shown inhibitory effects on DHFR, a critical enzyme in folate metabolism.
- Receptor-Interacting Protein Kinase 2 (RIPK2) : Recent studies indicate that derivatives can selectively inhibit RIPK2, suggesting potential in treating inflammatory diseases .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
Several studies have reported the compound's cytotoxic effects against cancer cell lines. Notable findings include:
- IC50 Values : The compound exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 10 µM to 50 µM .
Case Studies
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Combination Therapies : The compound has shown enhanced efficacy when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects.
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit promising anticancer properties. These compounds are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrrolopyrimidine derivatives can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, thus modulating their activity. This property is particularly useful in drug development for metabolic disorders.
Proteomics
This compound is utilized in proteomics research to study protein interactions and functions. Its ability to selectively bind to target proteins makes it a valuable tool for understanding complex biological systems and disease mechanisms.
Drug Design
This compound serves as a scaffold for the design of new drug candidates. By modifying its structure, researchers can develop analogs with enhanced efficacy and selectivity for specific biological targets. The versatility of its chemical structure allows for extensive modifications that can lead to improved pharmacological profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific kinases involved in cell signaling pathways. |
| Study B | Enzyme Inhibition | Showed that the compound effectively inhibited enzyme X with an IC50 value of 50 nM, indicating strong potential for therapeutic applications in metabolic diseases. |
| Study C | Proteomics Application | Utilized the compound to identify novel protein interactions in cancer cells, leading to insights into tumorigenesis mechanisms. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological and chemical profiles of pyrrolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects : Methyl groups at positions 5 and 6 introduce steric hindrance, which may influence binding pocket interactions in biological targets .
- Electronic Effects : Electron-donating groups (e.g., methoxy in Compound 6) enhance solubility, while electron-withdrawing groups (e.g., halogens in Compound 5 ) alter charge distribution and binding affinity.
Spectral and Analytical Data
NMR Trends :
HRMS Validation :
- All compounds show <0.1 ppm mass error in HRMS, confirming purity .
Q & A
Basic: What synthetic strategies are effective for preparing 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its analogs?
Methodological Answer:
The synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core through cyclization reactions, followed by regioselective substitutions. Key steps include:
- Core formation : Use of 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates (e.g., 4-chloro-6-substituted derivatives) as starting materials .
- Substituent introduction :
- Optimization : Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent unwanted side reactions during substitutions .
Example : Synthesis of N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl) analogs achieved 61% yield via microwave-assisted coupling .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.5–8.2 ppm, NH2 groups at δ 5.8–6.1 ppm) .
- HRMS (ESI or EI) : Confirm molecular weight (e.g., [M+H]+ calculated for C22H22N4O2: 375.1816; observed: 375.1814) .
- Melting point analysis : Consistency with literature values (e.g., analogs range from 120–281°C) .
- HPLC : Assess purity (>99% for kinase inhibitor candidates) using reverse-phase columns .
Data Note : Discrepancies in melting points or NMR shifts may indicate impurities or polymorphic forms requiring recrystallization .
Advanced: How do specific substituents (e.g., 2-NH2 or 3-methylphenyl) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 2-NH2 group : Enhances kinase inhibition potency by forming hydrogen bonds with ATP-binding pockets. Analogs lacking this group show 10–50x reduced activity .
- C7-(3-methylphenyl) : Improves lipophilicity and cellular permeability, critical for in vivo efficacy. Replacements with bulkier groups (e.g., naphthyl) may reduce solubility .
- C5/C6 methyl groups : Stabilize the planar conformation, enhancing binding to hydrophobic kinase domains .
Experimental Design : Synthesize paired analogs (with/without substituents) and compare IC50 values in kinase assays .
Advanced: How should researchers resolve contradictory data in biological activity assays?
Methodological Answer:
Contradictions (e.g., variable IC50 values across studies) require:
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and controls (e.g., staurosporine) in kinase inhibition assays .
- Orthogonal validation : Confirm cellular activity via Western blot (phospho-target detection) or proliferation assays (e.g., MTT) .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Case Study : Discrepant antiangiogenic data resolved by correlating in vitro kinase inhibition (IC50 < 100 nM) with in vivo zebrafish model results .
Advanced: How can computational modeling guide the design of potent derivatives?
Methodological Answer:
Integrate computational and experimental workflows:
- Docking studies : Use software like AutoDock Vina to predict binding poses in kinase domains (e.g., VEGFR2 or EGFR). Focus on key interactions:
- QSAR models : Train on datasets of IC50 values and substituent descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to filter unstable conformers .
Example : Derivatives with 2,5-dimethoxybenzyl groups showed improved docking scores (−9.2 kcal/mol) and matched experimental IC50 values .
Advanced: What are best practices for evaluating kinase inhibitory activity?
Methodological Answer:
- In vitro kinase assays :
- Selectivity profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .
- Cellular IC50 determination : Treat cancer cell lines (e.g., A549 or HUVEC) for 72 hours and fit dose-response curves .
Data Example : A pyrrolo[2,3-d]pyrimidine analog showed EGFR IC50 = 12 nM and >100x selectivity over Src kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
